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molecular formula C10H11NO3 B8489172 2-Methyl-1,4-benzodioxan-2-carboxamide

2-Methyl-1,4-benzodioxan-2-carboxamide

Cat. No. B8489172
M. Wt: 193.20 g/mol
InChI Key: LVRGXTVGBMLTFC-UHFFFAOYSA-N
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Patent
US04397860

Procedure details

A stirred mixture of 2-methyl-1,4-benzodioxan-2-carboxamide (8.17 g), phosphorus pentoxide (17 g) and anhydrous toluene (175 ml) was heated under reflux for 4 hours. On cooling the supernatant was decanted from the residue, the latter being washed by decantation with more toluene. Filtration and evaporation of the solvent gave a solid residue (5.18 g). Crystallisation from ethanol yielded the cyano compound (4.4 g); m.p. 88°-89°.
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:12]([NH2:14])=O)[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH2:3]1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C1(C)C=CC=CC=1>[C:12]([C:2]1([CH3:1])[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH2:3]1)#[N:14]

Inputs

Step One
Name
Quantity
8.17 g
Type
reactant
Smiles
CC1(COC2=C(O1)C=CC=C2)C(=O)N
Name
Quantity
17 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
175 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the supernatant
CUSTOM
Type
CUSTOM
Details
was decanted from the residue
WASH
Type
WASH
Details
the latter being washed by decantation with more toluene
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(COC2=C(O1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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